![molecular formula C11H18N2O5 B358913 4-[4-(Ethoxycarbonyl)piperazin-1-yl]-4-oxobutanoic acid CAS No. 677741-91-2](/img/structure/B358913.png)
4-[4-(Ethoxycarbonyl)piperazin-1-yl]-4-oxobutanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-[4-(Ethoxycarbonyl)piperazin-1-yl]-4-oxobutanoic acid” is a chemical compound with the molecular formula C11H18N2O5 . It is also known by other names such as 1-Piperazinebutanoic acid, 4- (ethoxycarbonyl)-γ-oxo- . The compound has an average mass of 258.271 Da and a monoisotopic mass of 258.121582 Da .
Molecular Structure Analysis
The molecular structure of “4-[4-(Ethoxycarbonyl)piperazin-1-yl]-4-oxobutanoic acid” consists of a piperazine ring attached to a butanoic acid group with an ethoxycarbonyl group . The piperazine ring adopts chair conformations with the N atoms out of plane .Physical And Chemical Properties Analysis
The compound has a predicted log octanol-water partition coefficient (Log Kow) of -0.34 . The boiling point is estimated to be 403.74°C, and the melting point is estimated to be 166.70°C . The vapor pressure at 25°C is estimated to be 2.34E-007 mm Hg .Wissenschaftliche Forschungsanwendungen
Crystal Structure Analysis : This compound, specifically in the form of 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid, was analyzed for its crystal structure. The study detailed the conformation of the molecules within the crystal, observing the chair conformation of the piperazine ring and the dihedral angles formed with the benzene ring (Faizi, Ahmad, & Golenya, 2016).
Antimicrobial Activities : Several derivatives of this compound have been synthesized and evaluated for their antimicrobial properties. These studies have explored the antibacterial and antifungal activities of various derivatives, showing some promising results (Srinivasan et al., 2010).
Synthesis and Cyclization Research : Research on this compound includes its synthesis and the study of its behavior in chemical reactions, such as cyclization under certain conditions. These studies contribute to the broader understanding of organic chemistry and reaction mechanisms (Shipilovskikh, Rubtsov, & Zalesov, 2009).
Anti-Cancer Research : Derivatives of this compound, particularly diazeniumdiolate derivatives, have been investigated for their potential in cancer treatment. Studies have looked into their mechanisms and applications in various cancer types, focusing on their selective toxicity to tumor cells (Keefer, 2010).
Antioxidant Properties : Research has been conducted on derivatives of this compound to evaluate their antioxidant properties. Such studies are crucial in understanding the potential therapeutic applications of these compounds in oxidative stress-related conditions (Stanchev et al., 2009).
Hemostatic Activity Studies : Some derivatives have been synthesized and tested for their effects on the blood coagulation system. These studies are significant for developing new therapeutics with hemostatic properties (Pulina et al., 2017).
Wirkmechanismus
Target of Action
The primary target of 4-[4-(Ethoxycarbonyl)piperazin-1-yl]-4-oxobutanoic acid, also known as JS-K, is the enzyme Glutathione S-transferases (GST) . GST plays a crucial role in cellular detoxification by catalyzing the conjugation of glutathione to a wide range of endogenous and exogenous electrophilic compounds.
Mode of Action
JS-K generates nitric oxide (NO) when metabolized by GST . Nitric oxide is a gaseous signaling molecule that plays a key role in many physiological and pathological processes. It can interact with its targets, leading to various changes in cellular functions.
Biochemical Pathways
The biochemical pathway primarily affected by JS-K involves the generation of nitric oxide. This process ensures the optimal activity of JS-K . The nitric oxide generated can then participate in various downstream effects, including the regulation of apoptosis and cell proliferation.
Pharmacokinetics
It is known that js-k is soluble in dmso , which could potentially impact its bioavailability
Result of Action
JS-K has demonstrated tumor growth inhibition action in human prostate cancer and leukemia . This is likely due to the generation of nitric oxide and its subsequent effects on cellular processes such as apoptosis and cell proliferation.
Action Environment
The action, efficacy, and stability of JS-K can be influenced by various environmental factors. For instance, the pH of the environment can affect drug accumulation Additionally, the presence of other compounds, such as those found in biological systems, could potentially interact with JS-K and alter its effects
Eigenschaften
IUPAC Name |
4-(4-ethoxycarbonylpiperazin-1-yl)-4-oxobutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O5/c1-2-18-11(17)13-7-5-12(6-8-13)9(14)3-4-10(15)16/h2-8H2,1H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJLXDKRZISVFJW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(4-chlorophenyl)methyl]propanamide](/img/structure/B358835.png)

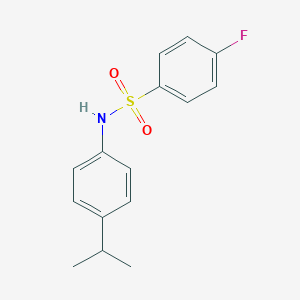
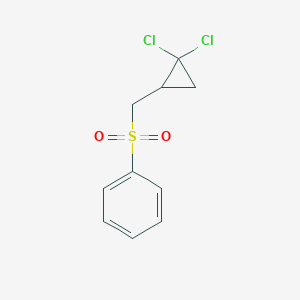
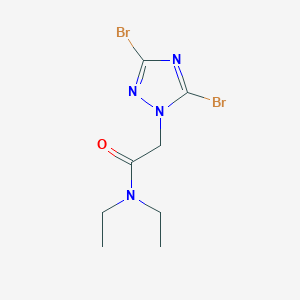
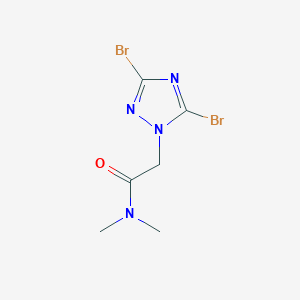
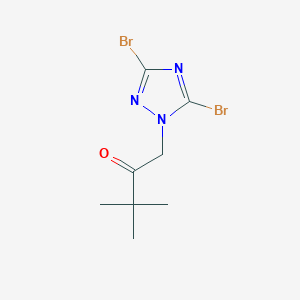

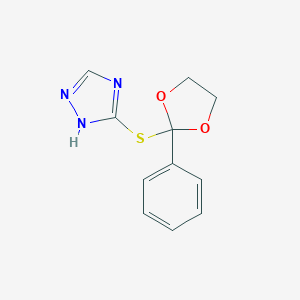
![2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-phenylethyl)acetamide](/img/structure/B358883.png)
![[5-(4-Bromo-2-chlorophenyl)-2-furyl]methanol](/img/structure/B358893.png)
![5-{[2-(Cyclohex-1-en-1-yl)ethyl]amino}-5-oxopentanoic acid](/img/structure/B358899.png)
![(2-{[1-(Ethoxycarbonyl)piperidin-4-yl]amino}-2-oxoethoxy)acetic acid](/img/structure/B358903.png)
![{2-[4-(Ethoxycarbonyl)piperazin-1-yl]-2-oxoethoxy}acetic acid](/img/structure/B358906.png)